molecular formula C18H13N7 B12216622 10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12216622
M. Wt: 327.3 g/mol
InChI Key: GSQHOQJBFYQSSN-UHFFFAOYSA-N
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Description

10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene is a nitrogen-rich tricyclic compound featuring a fused tetrazolopyrimidine core. Its structure comprises six nitrogen atoms distributed across three fused rings (two five-membered and one seven-membered), with substituents at positions 10 (3-methylphenyl) and 5 (pyridin-3-yl).

Properties

Molecular Formula

C18H13N7

Molecular Weight

327.3 g/mol

IUPAC Name

10-(3-methylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H13N7/c1-12-4-2-6-14(8-12)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)13-5-3-7-19-9-13/h2-11H,1H3

InChI Key

GSQHOQJBFYQSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity, making it a candidate for further pharmaceutical development.

Industry

In industrial applications, this compound can be used as a catalyst or as a component in the production of advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogous tricyclic systems:

Compound Name Substituents Heteroatoms (N, O, S) Ring System Reported Bioactivity/Applications Reference
10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 3-Methylphenyl, pyridin-3-yl 6 N Tricyclo[7.3.0.0²,⁶]dodeca Not explicitly reported (inferred from analogues) N/A
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Methoxyphenyl, phenyl 6 N Tricyclo[7.3.0.0²,⁶]dodeca Antimicrobial, antitumor (tetrazolopyrimidine class) [10]
6,11-Dimethyl-10-oxa-2,4,6-triazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),4,8,11-pentaen-5-amine Methyl, amine 3 N, 1 O Tricyclo[7.3.0.0³,⁷]dodeca Unknown (structural focus) [12]
11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-pentaazatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),3,7-tetraene-10,12-dione Pyridin-3-ylmethyl, methyl, dione 5 N Tricyclo[7.4.0.0²,⁶]trideca Calcium channel modulation (inferred from analogues) [13]
Key Observations:

Substituent Effects :

  • The 3-methylphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to the 4-methoxyphenyl in ’s analogue, which enhances electron density and solubility .
  • The pyridin-3-yl substituent may improve binding to metalloenzymes or receptors via Lewis acid-base interactions, contrasting with the simpler phenyl group in ’s compound.

Heteroatom Arrangement: The target compound’s six nitrogen atoms create a highly polarized scaffold, favoring interactions with biological targets like kinases or DNA.

’s pentaazatricyclo compound with a pyridinylmethyl group may share calcium channel modulation properties observed in hexacyclododecylamines .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~322–356 g/mol (estimated) 356 g/mol 322.32 g/mol
Polarity High (6 N atoms) Moderate (methoxy group) Moderate (dione groups)
Solubility Likely low in water, high in DMSO Improved by methoxyphenyl Moderate (pyridinyl enhances)
Thermal Stability High (rigid fused rings) High (m.p. 120–124°C) Unreported

Biological Activity

The compound 10-(3-Methylphenyl)-5-(pyridin-3-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₄N₆
  • Molecular Weight : 290.33 g/mol

The compound features a unique tricyclic framework with multiple nitrogen atoms contributing to its heterocyclic nature. This structure is believed to play a crucial role in its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes key findings from recent research:

Microorganism Activity Observed Minimum Inhibitory Concentration (MIC)
Escherichia coliInhibition0.21 μM
Pseudomonas aeruginosaInhibition0.21 μM
Candida albicansModerate inhibitionVaries by strain

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly E. coli and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC₅₀ values in the low micromolar range across all tested cell lines.

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Protein Binding : Molecular docking studies indicate that the compound binds effectively to key proteins involved in bacterial cell wall synthesis and DNA replication.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as DNA gyrase and MurD, critical for bacterial survival .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives related to the target compound against clinical isolates of E. coli. The results indicated that modifications in the side chains significantly enhanced antimicrobial potency.

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of the compound on breast cancer cells (MCF-7). The results suggested that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

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